molecular formula C16H12FN3O3 B1329280 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- CAS No. 56287-73-1

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

Cat. No. B1329280
CAS RN: 56287-73-1
M. Wt: 313.28 g/mol
InChI Key: YLWBZTIVGRUKCL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a small molecule that has been widely studied due to its versatile biological activities. It is a quinazolinone derivative, an aromatic heterocyclic compound that is composed of nitrogen, oxygen and carbon atoms. The compound has been the focus of many scientific studies due to its potential applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

    Cytochrome P450 4A Isoform Inhibitory Profile of N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016)

    • Application Summary : This compound is used as an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis. It affects the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
    • Methods of Application : The study involved examining the effect of the compound on the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
    • Results or Outcomes : The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7 nM, 12.1 nM, and 20.6 nM, respectively .

    4-Fluoro-2-methylphenol

    • Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
    • Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
    • Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

    Triphenylamine-based small-molecule fluorescent probes

    • Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
    • Methods of Application : The specific methods of application would depend on the particular probe being produced .
    • Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .

    4-Fluoro-2-methylphenol

    • Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
    • Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
    • Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

    Triphenylamine-based small-molecule fluorescent probes

    • Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
    • Methods of Application : The specific methods of application would depend on the particular probe being produced .
    • Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .

    4-Fluoro-2-methylphenol

    • Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
    • Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
    • Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

properties

IUPAC Name

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWBZTIVGRUKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204828
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

CAS RN

56287-73-1
Record name 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g(0.05 mol) of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine and 25.5 g(0.25 mol) of acetic acid anhydride are dissolved in 250 ml of glacial acetic acid. The solution is refluxed for 2 hours under heating. Then, the reaction solution is evaporated to remove solvent. The residue thus obtained is poured into ice-water, and the aqueous mixture is adjusted to pH 9 with potassium carbonate. The crystalline precipitate is collected by filtration. 15.5 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone are obtained.
Quantity
16.5 g
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25.5 g
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250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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reactant
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